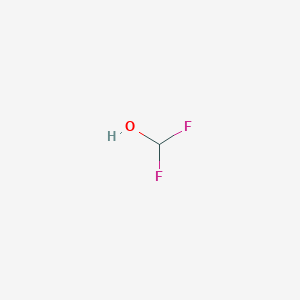
Difluoromethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethanol is a useful research compound. Its molecular formula is CH2F2O and its molecular weight is 68.023 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Difluoromethanol plays a significant role in medicinal chemistry, particularly in the design and development of pharmaceuticals. The incorporation of fluorine into drug molecules can enhance their pharmacokinetic properties, such as membrane permeability and metabolic stability.
Case Study: Fluorinated Drug Design
Research indicates that the strategic introduction of fluorine, including this compound, can influence drug conformation and potency. For instance, studies have shown that DFM can alter the pKa values of certain compounds, thereby affecting their bioavailability and therapeutic efficacy .
Organic Synthesis
In organic synthesis, this compound serves as a valuable reagent for creating complex molecules. Its ability to release carbon monoxide (CO) under specific conditions has been explored for developing carbon monoxide-releasing molecules (CORMs), which have therapeutic applications.
Mechanism of CO Release
This compound can react with hydroxide ions to produce CO through a series of reactions involving difluorocarbene intermediates. This mechanism has been highlighted in studies focusing on the synthesis of CORMs that can selectively release CO in biological systems .
Prodrug Development
This compound has been evaluated as a potential prodrug candidate due to its ability to release active pharmaceutical ingredients in a controlled manner. However, recent findings suggest that while this compound exhibits some promise, it is not as effective as other fluorinated compounds like dichloromethanol for certain prodrug applications .
Case Study: Prodrug Design Limitations
A study demonstrated that dichloromethanol could act as a viable surrogate for carbon monoxide in prodrug design, while this compound did not meet the necessary criteria for effective CO release under physiological conditions . This limitation highlights the need for further research into optimizing this compound's applications in drug development.
Propiedades
Número CAS |
1426-06-8 |
|---|---|
Fórmula molecular |
CH2F2O |
Peso molecular |
68.023 g/mol |
Nombre IUPAC |
difluoromethanol |
InChI |
InChI=1S/CH2F2O/c2-1(3)4/h1,4H |
Clave InChI |
FMLSOUMOHNIGAA-UHFFFAOYSA-N |
SMILES canónico |
C(O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















